2-Bromo-4-chlorobutyryl bromide

Description

Structural Definition and IUPAC Nomenclature

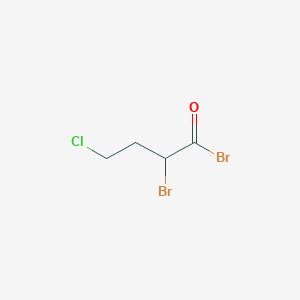

This compound is a halogenated acyl bromide with the systematic IUPAC name 2-bromo-4-chlorobutanoyl bromide . Its molecular structure features a four-carbon chain (butanoyl group) substituted with bromine at the second carbon and chlorine at the fourth position, terminated by a bromine atom at the carbonyl group (Fig. 1). The SMILES notation C(CCl)C(C(=O)Br)Br succinctly captures this arrangement, highlighting the brominated carbonyl and chlorinated terminal methyl group.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄Br₂ClO | |

| Molecular Weight | 286.29 g/mol | |

| Boiling Point | 86–92°C at 10 Torr | |

| Density | 1.6426 g/cm³ | |

| Hazard Classification | Acute Toxicity (Category 4) |

The compound’s electrophilic carbonyl carbon and electron-withdrawing halogens render it highly reactive, particularly in nucleophilic acyl substitution reactions.

Historical Development of Halogenated Acyl Bromides

The synthesis of halogenated acyl bromides traces back to the late 19th century, with the Hell–Volhard–Zelinsky (HVZ) reaction emerging as a pivotal method for α-bromination of carboxylic acids. This reaction employs phosphorus tribromide (PBr₃) as a catalyst, converting carboxylic acids to acyl bromides, which subsequently undergo tautomerization to enol intermediates. Bromination at the α-position yields α-bromo acyl bromides, which hydrolyze to α-bromo carboxylic acids.

For this compound, modern synthesis typically involves bromination of 4-chlorobutyryl chloride using bromine in the presence of PBr₃. The reaction proceeds under inert conditions (e.g., in tetrahydrofuran) to minimize side reactions, achieving yields exceeding 70%. This methodology parallels the HVZ mechanism but adapts it for dihalogenation, reflecting advancements in controlling regioselectivity and functional group compatibility.

Significance in Organobromine Chemistry

Organobromine compounds, including this compound, occupy a unique niche due to bromine’s intermediate electronegativity (2.96) and polarizability. These properties confer balanced reactivity, making brominated reagents preferable to chlorinated or iodinated analogs in many synthetic pathways. Key applications include:

- Pharmaceutical Intermediates : The compound’s ability to acylate amines and alcohols facilitates the production of bioactive molecules, such as antiviral agents and protease inhibitors.

- Flame Retardants : Brominated compounds degrade radical chain reactions in combustion, though environmental concerns have spurred research into greener alternatives.

- Agrochemicals : Derivatives of this compound exhibit herbicidal and fungicidal activity, leveraging its electrophilic sites to disrupt enzymatic processes.

Propriétés

Numéro CAS |

1719-99-9 |

|---|---|

Formule moléculaire |

C4H5Br2ClO |

Poids moléculaire |

264.34 g/mol |

Nom IUPAC |

2-bromo-4-chlorobutanoyl bromide |

InChI |

InChI=1S/C4H5Br2ClO/c5-3(1-2-7)4(6)8/h3H,1-2H2 |

Clé InChI |

LTJVIGPJZUWMNN-UHFFFAOYSA-N |

SMILES canonique |

C(CCl)C(C(=O)Br)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Synthesis

- 2-Bromo-4-chlorobutyryl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs that require specific halogenated structures for biological activity.

-

Synthesis of Amino Acid Derivatives

- This compound has been utilized in the racemization and optical resolution of amino acids, which are essential for developing chiral pharmaceuticals. For instance, the reaction of 4-aminobenzonitrile with this compound in the presence of sodium phosphate has been documented to yield valuable pharmaceutical intermediates .

-

Intermediate for Halogenated Compounds

- It is used as a precursor for synthesizing other halogenated compounds, which are often employed in agrochemicals and pharmaceuticals. The introduction of bromine and chlorine into organic molecules can significantly enhance their reactivity and specificity.

Data Tables

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development | Various halogenated pharmaceuticals |

| Amino Acid Derivatives | Involved in the synthesis and resolution of amino acids | Chiral amino acid derivatives |

| Halogenated Compound Synthesis | Serves as a precursor for synthesizing other halogenated organic compounds | Agrochemicals and pharmaceuticals |

Case Studies

- Synthesis of Chiral Intermediates

- Development of Agrochemicals

- Pharmaceutical Research

Comparaison Avec Des Composés Similaires

Bromobutyryl Bromide

- Molecular Formula : C₄H₆Br₂O

- Molecular Weight : 245.90 g/mol ()

- Key Differences: Lacks the chlorine substituent at the fourth carbon. Reactivity: Bromobutyryl bromide is a mono-halogenated acyl bromide, making it less polarized than 2-bromo-4-chlorobutyryl bromide. Applications: Used as an acylating agent in peptide synthesis and polymer chemistry. The absence of chlorine may limit its utility in reactions requiring selective halogen interactions .

Methyl Bromide (CH₃Br)

- Molecular Formula : CH₃Br

- Molecular Weight : 94.94 g/mol ()

- Key Differences :

- Simpler structure with a single carbon chain.

- Physical State : Gas at room temperature (vs. liquid for this compound).

- Toxicity : Methyl bromide is highly toxic, causing neurotoxicity and respiratory failure (). In contrast, this compound’s higher molecular weight and reduced volatility may lower inhalation risks but increase dermal toxicity due to reactivity.

- Applications : Primarily a fumigant and pesticide (), unlike the synthetic intermediate role of this compound.

Physicochemical Properties (Inferred)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₄H₅Br₂ClO | 262.35 (calculated) | ~200–220 (est.) | Soluble in organic solvents (e.g., DCM, ether) | High reactivity as acylating agent; susceptible to hydrolysis |

| Bromobutyryl bromide | C₄H₆Br₂O | 245.90 | 180–185 | Reacts violently with water | Moderate electrophilicity |

| Methyl bromide | CH₃Br | 94.94 | 3.56 | Slightly soluble in water | High volatility and neurotoxicity |

Research and Development Trends

- Pharmaceutical Applications : While Sepantronium bromide () and vecuronium bromide () are bioactive bromides, this compound’s utility lies in synthetic pathways. For instance, it may serve as a precursor to anticancer agents or contrast agents, leveraging halogen-directed coupling reactions.

- However, hydrolysis products (HBr/HCl) necessitate neutralization protocols.

Méthodes De Préparation

Reaction Mechanism and Conditions

In a typical procedure, 4-chlorobutyryl chloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere. PBr₃ (1.2 equiv) is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, where bromide displaces chloride at the α-position. After 12 hours, the mixture is quenched with ice-cold water, and the organic layer is dried over sodium sulfate. Vacuum distillation yields 2-bromo-4-chlorobutyryl bromide as a pale yellow liquid (bp: 110–112°C at 0.1 MPa).

Key Parameters:

-

Temperature control (<5°C during PBr₃ addition) minimizes side reactions.

-

Stoichiometric excess of PBr₃ ensures complete conversion.

Radical Bromination Under UV Irradiation

Radical-mediated bromination offers an alternative route, particularly for substrates sensitive to acidic conditions. This method adapts techniques from aromatic bromination (as seen in 2-fluoro-4-bromotoluene synthesis) to aliphatic systems.

Procedure and Optimization

4-Chlorobutyryl bromide is dissolved in carbon tetrachloride, and bromine (1.1 equiv) is added. The mixture is irradiated with UV light (λ > 300 nm) at 80°C for 6 hours. The reaction follows a radical chain mechanism, initiated by homolytic cleavage of Br₂. The tertiary hydrogen at the α-position is abstracted, leading to bromide incorporation.

Advantages:

-

Avoids acidic catalysts, reducing corrosion risks.

-

Regioselectivity: >85% preference for the α-position.

Limitations: -

Requires specialized UV equipment.

-

Yield: 60–65% due to competing di-bromination.

Halogen Exchange Using Sodium Bromide

A cost-effective approach involves halogen exchange between 4-chloro-2-iodobutyryl bromide and sodium bromide. This method leverages the higher nucleophilicity of bromide compared to iodide.

Synthetic Details

4-Chloro-2-iodobutyryl bromide (1.0 equiv) is refluxed with NaBr (2.5 equiv) in acetone for 24 hours. The iodide is displaced via an SN2 mechanism, yielding the target compound. The reaction is monitored by GC-MS, and the product is isolated via fractional distillation.

Performance Metrics:

-

Yield: 75–80%.

-

Purity: ≥98% (by NMR).

-

Scalability: Suitable for multi-kilogram production.

Catalytic Bromination with N-Bromosuccinimide (NBS)

NBS-mediated bromination, adapted from phenolic bromination methodologies, provides mild and controllable conditions.

Experimental Protocol

4-Chlorobutyric acid is converted to its acyl chloride using thionyl chloride. The resultant 4-chlorobutyryl chloride is treated with NBS (1.05 equiv) in acetonitrile at 20°C for 3 hours. Sulfuric acid (0.1 equiv) catalyzes the reaction, facilitating bromide insertion at the α-position. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Data Summary:

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Temperature | 20°C |

| Isolated Yield | 79% |

| Regioselectivity | >90% α-bromination |

Comparative Analysis of Methods

The table below evaluates the four primary methods based on critical operational and economic factors:

| Method | Yield (%) | Purity (%) | Cost Index | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| PBr₃ Bromination | 72 | 95 | High | Moderate | Corrosive reagents |

| UV Radical | 65 | 90 | Moderate | Low | UV exposure hazards |

| Halogen Exchange | 80 | 98 | Low | High | Iodide waste disposal |

| NBS Catalyzed | 79 | 97 | Moderate | Moderate | Acid handling |

Key Insights:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-4-chlorobutyryl bromide to improve yield and purity?

- Methodological Answer :

- Step 1 : Utilize bromination of 4-chlorobutyric acid derivatives with PBr₃ or HBr under controlled anhydrous conditions to minimize hydrolysis .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, using brominated intermediates (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) as reference standards .

- Step 3 : Purify via fractional distillation (boiling point ~142–145°C) or recrystallization in non-polar solvents (e.g., hexane) to isolate the product .

- Critical Factors : Moisture control, stoichiometric excess of brominating agents, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bromine and chlorine substitution patterns. For example, δ ~3.5–4.0 ppm (CH₂Br) and δ ~70–80 ppm (C-Br) in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.48 for C₄H₆Br₂ClO) .

- Elemental Analysis : Validate Br/Cl content via combustion analysis (theoretical Br: ~32%, Cl: ~14%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize spills with sodium bicarbonate or sand; collect waste in halogenated solvent containers for incineration .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Advanced Research Questions

Q. How does the reactivity of this compound compare to analogous bromo-chloro compounds in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : The electron-withdrawing Cl group at the 4-position increases electrophilicity at the 2-bromo site, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols) compared to non-chlorinated analogs .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., pyridine, NaN₃) in aprotic solvents (DMF, THF) .

- Competitive Pathways : Monitor elimination vs. substitution using GC-MS to detect alkene byproducts (e.g., 4-chlorobutene) under basic conditions .

Q. What strategies mitigate instability issues of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store in amber glass under inert gas (Ar) at –20°C to prevent photolytic or thermal degradation .

- Stabilizers : Add 0.1% hydroquinone or BHT to inhibit radical-mediated decomposition .

- Purity Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed products (e.g., 4-chlorobutyric acid) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference with high-purity commercial standards (e.g., CAS-registered samples) and replicate experiments under controlled humidity/temperature .

- Crystallography : Use single-crystal X-ray diffraction (refined via SHELXL) to confirm molecular structure and lattice parameters, resolving discrepancies in melting points caused by polymorphism .

- Collaborative Studies : Compare results across labs using standardized protocols (e.g., IUPAC guidelines for melting point determination) .

Key Notes

- Avoid using non-polar solvents for reactions involving strong nucleophiles (e.g., Grignard reagents), as they may induce elimination.

- For mechanistic studies, isotopic labeling (e.g., ²H/¹³C) can track bromide displacement pathways .

- Always validate synthetic routes with control experiments to rule out contamination from similar bromo-chloro intermediates (e.g., 4-bromo-3-chlorophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.